2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
The exact mass of the compound 4,4,7,8-tetramethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is 418.12072698 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-piperidin-1-yl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS3/c1-13-10-15-16(11-14(13)2)23(17(24)12-22-8-6-5-7-9-22)21(3,4)19-18(15)20(25)27-26-19/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCVWJKCRXIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(piperidin-1-yl)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (CAS No. 852228-08-1) is a member of the dithioloquinoline family, known for its diverse biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine moiety
- A dithioloquinoline framework
- A thioxo group
This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that derivatives of dithioloquinoline compounds exhibit various biological activities including:
- Antitumor Activity : Some derivatives have shown significant antitumor effects through inhibition of specific kinases involved in cancer progression.
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against both bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties comparable to established drugs like indomethacin.
Antitumor Activity
A study utilized molecular modeling and computer screening to assess the antitumor potential of dithioloquinoline derivatives. The findings revealed that several compounds exhibited over 85% inhibition against various human kinases involved in cancer signaling pathways. Notably:
- Compounds were tested against kinases such as NPM1-ALK and EGFR.
- The IC50 values were determined using ELISA assays.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a range of pathogens:
- Bacterial Strains : It showed activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (0.78 - 3.125 μg/mL).
- Fungal Strains : The antifungal activity surpassed that of standard treatments like ketoconazole.
Anti-inflammatory Effects
In assessing anti-inflammatory properties:
- The compound's efficacy was compared to indomethacin in various assays.
- Results indicated that certain derivatives possessed comparable or superior anti-inflammatory effects.
Data Tables
| Biological Activity | Test Organism/Target | Result |
|---|---|---|
| Antitumor | Human Kinases | >85% inhibition |
| Antimicrobial | MRSA | 0.78 - 3.125 μg/mL |
| Antifungal | Various strains | Superior to ketoconazole |
| Anti-inflammatory | In vitro models | Comparable to indomethacin |
Case Study 1: Antitumor Screening
In a recent study published in PMC9268448, several dithioloquinoline derivatives were synthesized and screened for their antitumor activity. The leading compounds demonstrated significant inhibition of cancer cell proliferation through targeted kinase inhibition.
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial potential of the compound against resistant bacterial strains. The results indicated strong bactericidal properties, making it a candidate for further development as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
